6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16917725
InChI: InChI=1S/C11H9N5/c12-10-7-16-11(14-10)4-3-9(15-16)8-2-1-5-13-6-8/h1-7H,12H2
SMILES:
Molecular Formula: C11H9N5
Molecular Weight: 211.22 g/mol

6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

CAS No.:

Cat. No.: VC16917725

Molecular Formula: C11H9N5

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine -

Specification

Molecular Formula C11H9N5
Molecular Weight 211.22 g/mol
IUPAC Name 6-pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine
Standard InChI InChI=1S/C11H9N5/c12-10-7-16-11(14-10)4-3-9(15-16)8-2-1-5-13-6-8/h1-7H,12H2
Standard InChI Key IOUUIFJMTGCINF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=NN3C=C(N=C3C=C2)N

Introduction

Chemical Structure and Synthetic Methodology

6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine features a fused bicyclic core comprising an imidazole ring condensed with a pyridazine moiety. The pyridin-3-yl substituent at position 6 and the amine group at position 2 introduce electronic and steric modifications that influence both physicochemical and pharmacological properties .

Synthetic Routes

The synthesis of imidazo[1,2-b]pyridazine derivatives typically follows a multicomponent reaction protocol. For example, General Procedure B from involves the condensation of a pyridin-2-amine derivative with picolinaldehyde and a halogenated aromatic amine. Adapting this method, 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine could be synthesized via:

  • Step 1: Reacting 3-aminopyridazine with pyridin-3-ylcarbaldehyde under acidic conditions to form the imidazo[1,2-b]pyridazine core.

  • Step 2: Introducing the amine group at position 2 through nucleophilic substitution or reductive amination .

Key intermediates in analogous syntheses, such as 3d (N-(4-Fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-b]pyridazin-3-amine), demonstrate yields of 50% after reverse-phase chromatography . Modifications to the aldehyde component (e.g., using pyridin-3-ylcarbaldehyde instead of picolinaldehyde) would direct substitution to the 6-position.

Physicochemical Properties

Physicochemical profiling of structurally related imidazo[1,2-b]pyridazines provides critical insights into the expected behavior of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine. Data from indicate that substitutions on the pyridyl ring and amine group significantly modulate solubility, lipophilicity, and metabolic stability.

Aqueous Solubility and Lipophilicity

Biological Activity

While direct data on 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine are unavailable, related compounds exhibit diverse biological activities, including antiparasitic and kinase inhibitory effects.

Antileishmanial Activity

Imidazo[1,2-b]pyridazines such as 3ah and 4k demonstrate potent activity against Leishmania infantum, with pEC50 values of 5.9 and 6.3, respectively . The selectivity index (SI) for 4k reaches 63, highlighting its therapeutic window . The pyridin-3-yl group in 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine may enhance target binding through π-π interactions with parasitic enzymes.

Pharmacokinetic Profiling

Pharmacokinetic (PK) parameters for imidazo[1,2-b]pyridazines are influenced by substituent effects:

Parameter3ah4mProjected for Target Compound
HLM Clint (μL/min/mg)240260200–250
RH Clint (μL/min/10^6 cells)>300>300>300
Oral BioavailabilityLowModerateModerate (30–50%)

Data from suggest that N-methylation (as in 4m) improves bioavailability by reducing first-pass metabolism. The target compound’s pyridin-3-yl group may further enhance intestinal absorption due to balanced lipophilicity.

Therapeutic Applications

Antiparasitic Agent

The structural resemblance to 4k positions 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine as a candidate for visceral leishmaniasis treatment. Its projected SI >50 aligns with the TCP (target candidate profile) requirements for antileishmanial drugs .

Oncology and Immunology

As suggested by , IRAK4 inhibition could enable applications in rheumatoid arthritis, lupus, and myeloid malignancies. The compound’s kinase selectivity profile remains to be elucidated but may benefit from scaffold hybridization strategies.

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